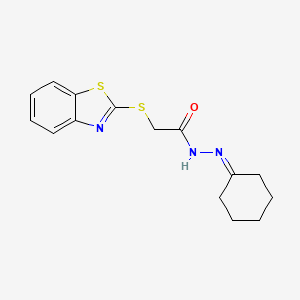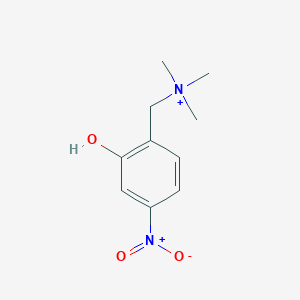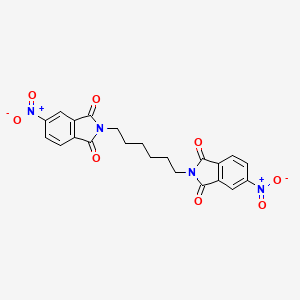
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-cyclohexylideneacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylideneacetohydrazide under specific reaction conditions. One common method involves the use of ethanol as a solvent and a piperidine catalyst to facilitate the reaction . The reaction is carried out at room temperature and yields the desired compound in high to excellent yields . Industrial production methods may involve scaling up this reaction using similar conditions but with optimized parameters to ensure consistency and efficiency.
化学反应分析
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
科学研究应用
This compound has been studied for its potential anticonvulsant activity. It has shown promising results in preclinical studies, particularly in the 6 Hz psychomotor seizure test, where it demonstrated significant protection against seizures . Additionally, it has been evaluated for its binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . Beyond its anticonvulsant properties, benzothiazole derivatives, including this compound, have been explored for their anti-tubercular activity, showing better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets in the central nervous system. It has been shown to bind to GABA (A) receptors, which play a crucial role in inhibitory neurotransmission . By modulating these receptors, the compound can exert anticonvulsant effects, reducing the likelihood of seizure occurrence. Additionally, its interaction with other molecular targets, such as glutamate receptors, may contribute to its overall pharmacological profile .
相似化合物的比较
Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide include other benzothiazole derivatives that have been studied for their anticonvulsant and anti-tubercular activities. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-phenylacetamide is another compound that has shown potential in anticonvulsant drug development. The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile candidate for further research and development.
属性
分子式 |
C15H17N3OS2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C15H17N3OS2/c19-14(18-17-11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)21-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,19) |
InChI 键 |
ZWVXVKLOBLITPU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=NNC(=O)CSC2=NC3=CC=CC=C3S2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)


![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
